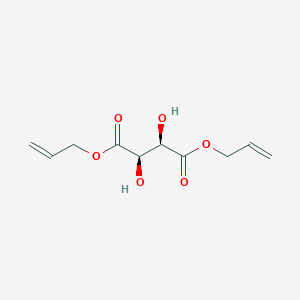![molecular formula C21H20O2 B14603142 2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one CAS No. 61078-57-7](/img/structure/B14603142.png)
2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxyphenyl)-3-phenylbicyclo[331]non-2-en-9-one is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the bicyclic core structure. Subsequent steps include functional group modifications to introduce the hydroxyphenyl and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated for its potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bicyclo[3.3.1]nonane derivatives, such as:
- 2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one
- 2-(4-Methoxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one
Uniqueness
What sets 2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one apart is its specific functional groups and their arrangement, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
61078-57-7 |
|---|---|
Fórmula molecular |
C21H20O2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one |
InChI |
InChI=1S/C21H20O2/c22-17-11-9-15(10-12-17)20-18-8-4-7-16(21(18)23)13-19(20)14-5-2-1-3-6-14/h1-3,5-6,9-12,16,18,22H,4,7-8,13H2 |
Clave InChI |
AIHJMCACSFQHSK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(=C(C(C1)C2=O)C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



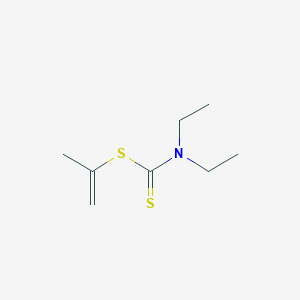
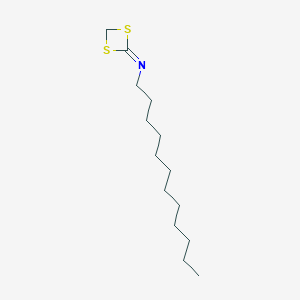
![[8-(hexadecanoyloxymethyl)-6,7-dihydroxy-4,18-dimethyl-14-nonyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B14603082.png)
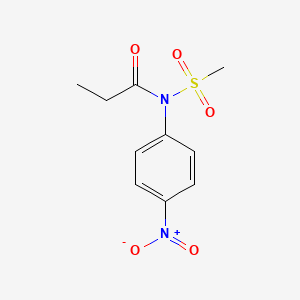

![1-Oxo-2-[1-(2,4,6-trimethylphenyl)ethanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14603098.png)
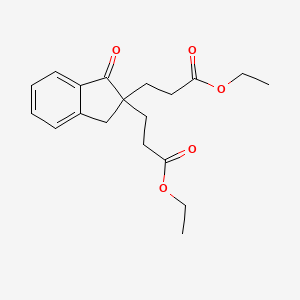
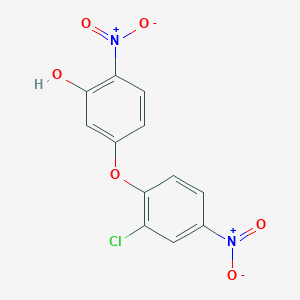
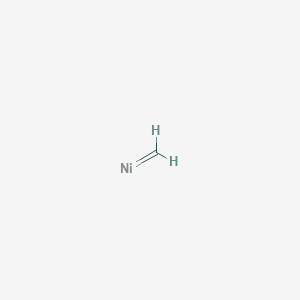
![2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14603116.png)
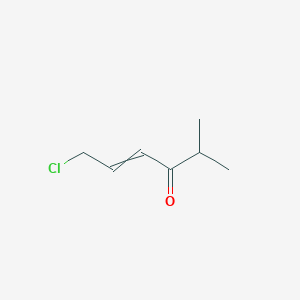
![2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14603124.png)
